molecular formula C25H27NO9 B561886 [(4Ar,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate CAS No. 102717-17-9

[(4Ar,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate

Cat. No.: B561886
CAS No.: 102717-17-9
M. Wt: 485.489
InChI Key: RVVIQVXUQHZOPI-AQKHVRLOSA-N
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Description

[(4Ar,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate, also known as this compound, is a useful research compound. Its molecular formula is C25H27NO9 and its molecular weight is 485.489. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Electrochemical Properties

Research into spiro compounds often explores their synthesis and electrochemical properties, which are crucial for applications in materials science, such as the development of conductive polymers. For example, Ozelcaglayan et al. (2012) discussed the synthesis of a new benzimidazole derivative, showcasing the importance of spiro structures in creating materials with specific electronic and optical properties Ozelcaglayan, M. Şendur, N. Akbaşoğlu, D. Apaydin, A. Çırpan, L. Toppare, 2012.

Biogenetic Hypotheses and Biological Activities

Spiro compounds also play a significant role in natural product synthesis and biogenetic hypotheses. Liu et al. (2013) reported on spiroketals from Pestalotiopsis fici, providing evidence for biosynthetic hypotheses involving diversified Diels-Alder reaction cascades Liu, L., Li, Y., Li, L., Cao, Y., Guo, L., Liu, G., Che, Y., 2013. Such research underscores the potential for spiro compounds in understanding natural product biosynthesis and exploring their antimicrobial or cytotoxic activities.

Catalysis and Green Chemistry

The synthesis of spiro compounds often leverages catalysis and principles of green chemistry, as demonstrated by Yazdani-Elah-Abadi et al. (2017), who used theophylline as a green catalyst for synthesizing spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives under solvent-free conditions Yazdani-Elah-Abadi, A., Maghsoodlou, M., Mohebat, R., Heydari, R., 2017. This research highlights the eco-friendly approaches to synthesizing complex molecules, which is essential for sustainable chemical practices.

Antimicrobial Properties

The antimicrobial properties of spiro compounds, as demonstrated by Al-Romaizan (2020), where new spiro[indol-thiazolidon-2,4-diones] showed significant antimicrobial activity, suggest potential pharmaceutical applications Al-Romaizan, A. N., 2020. This area of research is crucial for discovering new antimicrobial agents amidst rising antibiotic resistance.

Properties

IUPAC Name

[(4aR,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO9/c27-20-22(34-23(28)16-7-3-1-4-8-16)21-19(15-31-25(35-21)13-5-2-6-14-25)33-24(20)32-18-11-9-17(10-12-18)26(29)30/h1,3-4,7-12,19-22,24,27H,2,5-6,13-15H2/t19-,20+,21-,22-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVIQVXUQHZOPI-AQKHVRLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC3C(O2)C(C(C(O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)OC[C@@H]3[C@@H](O2)[C@@H]([C@@H]([C@@H](O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858185
Record name 4-Nitrophenyl 3-O-benzoyl-4,6-O-cyclohexane-1,1-diyl-beta-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102717-17-9
Record name 4-Nitrophenyl 3-O-benzoyl-4,6-O-cyclohexane-1,1-diyl-beta-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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